molecular formula C23H27FN2O6S B11263493 8-(2,3-Dimethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

8-(2,3-Dimethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B11263493
M. Wt: 478.5 g/mol
InChI Key: RKEMWPXZNKLRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2,3-Dimethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of multiple functional groups, including methoxy, fluoro, and sulfonyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,3-Dimethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2,3-dimethoxybenzoyl chloride and 4-fluoro-3-methylbenzenesulfonyl chloride. These intermediates are then reacted with appropriate amines and other reagents under controlled conditions to form the final spirocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(2,3-Dimethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 2,3-dimethoxybenzoic acid, while substitution of the fluoro group could result in a variety of substituted derivatives.

Scientific Research Applications

8-(2,3-Dimethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(2,3-Dimethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions and effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-(2,3-Dimethoxybenzoyl)-4-(4-chloro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
  • 8-(2,3-Dimethoxybenzoyl)-4-(4-bromo-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Uniqueness

The unique combination of methoxy, fluoro, and sulfonyl groups in 8-(2,3-Dimethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decane distinguishes it from similar compounds

Properties

Molecular Formula

C23H27FN2O6S

Molecular Weight

478.5 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone

InChI

InChI=1S/C23H27FN2O6S/c1-16-15-17(7-8-19(16)24)33(28,29)26-13-14-32-23(26)9-11-25(12-10-23)22(27)18-5-4-6-20(30-2)21(18)31-3/h4-8,15H,9-14H2,1-3H3

InChI Key

RKEMWPXZNKLRTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=C(C(=CC=C4)OC)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.